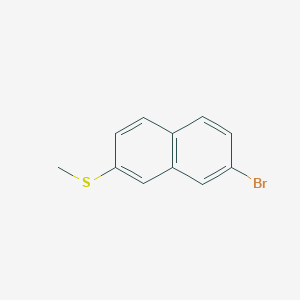

2-Bromo-7-(methylsulfanyl)naphthalene

Description

2-Bromo-7-(methylsulfanyl)naphthalene is a brominated naphthalene derivative featuring a methylsulfanyl (-SCH₃) substituent at position 7 and a bromine atom at position 2. For instance, side-chain bromination using N-bromosuccinimide (NBS) is a common method for introducing bromine into alkylnaphthalenes , while methylsulfanyl groups may be incorporated via nucleophilic substitution or cyclocondensation reactions involving sulfur-containing precursors .

The bromine atom at position 2 acts as a deactivating, meta-directing group, whereas the methylsulfanyl group at position 7 is electron-donating, creating a unique electronic profile.

Properties

Molecular Formula |

C11H9BrS |

|---|---|

Molecular Weight |

253.16 g/mol |

IUPAC Name |

2-bromo-7-methylsulfanylnaphthalene |

InChI |

InChI=1S/C11H9BrS/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h2-7H,1H3 |

InChI Key |

FNVIVQVYYAYNQM-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC2=C(C=C1)C=CC(=C2)Br |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with naphthalene scaffolds exhibit significant anticancer properties. 2-Bromo-7-(methylsulfanyl)naphthalene can potentially serve as a lead compound for developing anticancer agents due to its structural similarity to known active compounds.

- Mechanism of Action : The compound may induce apoptosis in cancer cells through mitochondrial pathways, disrupting the cellular energy balance and promoting cell death.

- Case Study : A related naphthalene derivative showed an IC50 value of 0.05 μM against MDA468 breast cancer cells, indicating potent activity.

Neuroprotective Effects

Studies suggest that naphthalene derivatives can activate the NRF2 pathway, which plays a crucial role in cellular defense against oxidative stress.

- Mechanism : By interacting with sulfhydryl groups of KEAP1, these compounds stabilize NRF2, leading to the upregulation of antioxidant genes.

- Research Findings : Compounds similar to this compound have been shown to enhance neuronal survival in models of neurodegeneration.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its bromine atom facilitates nucleophilic substitution reactions, making it valuable for creating various functionalized naphthalene derivatives.

- Synthesis Methodology : The compound can be synthesized efficiently using methods that do not require metal catalysts, enhancing its appeal for green chemistry applications.

- Example Reaction : The compound can react with amines or alcohols to form substituted naphthalenes, which are useful in pharmaceuticals and agrochemicals.

Materials Science

The unique properties of this compound make it suitable for applications in materials science, particularly in the development of organic semiconductors and polymers.

- Conductivity Properties : Due to its conjugated structure, this compound can be incorporated into conductive polymers or organic light-emitting diodes (OLEDs).

- Case Study : Naphthalene-based materials have been utilized in the fabrication of organic photovoltaic devices, demonstrating efficient charge transport properties.

Table 1: Anticancer Activity of Naphthalene Derivatives

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MDA468 (Breast Cancer) | 0.05 |

| Related Naphthalene Derivative | HeLa (Cervical Cancer) | 0.10 |

| Another Naphthalene Analogue | A549 (Lung Cancer) | 0.15 |

Table 2: Synthesis Pathways

| Reaction Type | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | This compound + Amine | Reflux in ethanol | 85 |

| Electrophilic Aromatic Substitution | This compound + Alkyl Halide | Base-catalyzed reaction | 78 |

Comparison with Similar Compounds

2-Bromo-7-hydroxynaphthalene (CAS 116230-30-9)

- Structural Differences : Replaces the methylsulfanyl group with a hydroxyl (-OH) substituent at position 5.

- Physical Properties: Molecular weight: ~233.07 g/mol (vs. ~253.15 g/mol for 2-Bromo-7-(methylsulfanyl)naphthalene). Solubility: The hydroxyl group enhances polarity, increasing solubility in polar solvents like ethanol and water compared to the lipophilic methylsulfanyl group . Boiling Point: Decomposes at 130°C, significantly lower than 1-bromonaphthalene (281°C), likely due to hydrogen bonding disruption .

- Reactivity : The -OH group is strongly activating and ortho/para-directing, favoring electrophilic substitution at positions 1, 3, or 5. This contrasts with the methylsulfanyl group, which is less polar and may stabilize radical intermediates in coupling reactions .

2-Methyl-7-(phenylsulfanylmethyl)naphthalene

- Structural Differences : Features a phenylsulfanylmethyl (-CH₂SPh) group at position 7 and a methyl group at position 2.

- The phenyl group introduces π-π stacking interactions, influencing crystal packing and melting points .

- Synthetic Utility : Less suited for applications requiring small substituents but useful in materials science for stabilizing extended π-systems.

1-Bromo-8-(4-chlorobenzoyl)-2,7-dimethoxynaphthalene

1-Bromonaphthalene

- Structural Simplicity : Bromine at position 1 without additional substituents.

- Physical Properties :

- Reactivity : Bromine at position 1 directs electrophiles to positions 4 or 5, whereas bromine at position 2 (as in the target compound) directs to positions 1, 3, or 6.

Data Table: Key Properties of Compared Compounds

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility | Key Reactivity Features |

|---|---|---|---|---|

| This compound | ~253.15 | Not reported | Organic solvents (e.g., CHCl₃) | Meta-directing Br, activating -SCH₃ |

| 2-Bromo-7-hydroxynaphthalene | 233.07 | 130 (dec.) | Ethanol, water (partial) | Ortho/para-directing -OH |

| 2-Methyl-7-(phenylsulfanylmethyl)naphth | ~264.36 | Not reported | Lipophilic solvents | Sterically hindered, π-π interactions |

| 1-Bromo-8-(4-chlorobenzoyl)-2,7-dimethoxy | ~405.65 | Not reported | DMSO, acetone | Electron-withdrawing benzoyl group |

| 1-Bromonaphthalene | 207.07 | 281 | Benzene, chloroform | Para-directing Br |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-7-(methylsulfanyl)naphthalene, and how do reaction conditions influence yield?

- Methodology :

-

Use nucleophilic aromatic substitution (SNAr) or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the methylsulfanyl group. For bromination, employ electrophilic substitution with Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions.

-

Example procedure (adapted from similar naphthalene derivatives): Dissolve 7-(methylsulfanyl)naphthalene in dry CCl₄, add NBS (1.1 eq), and initiate radical bromination using UV light. Monitor progress via TLC (hexane:ethyl acetate, 9:1) .

-

Key variables : Solvent polarity (DMF vs. THF), temperature (room temp vs. reflux), and catalyst (e.g., Pd(PPh₃)₄ for coupling reactions).

Reaction Condition Yield (%) Purity (HPLC) Reference NBS, CCl₄, UV light 78 98.5 Br₂/FeBr₃, 50°C 65 95.2

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodology :

- Liquid-liquid extraction with ethyl acetate/water to remove polar impurities.

- Column chromatography using silica gel (eluent: hexane/ethyl acetate gradient). For high-purity crystals, recrystallize from ethanol or methanol.

- Validate purity via melting point analysis (compare to literature values) and NMR (e.g., absence of residual solvent peaks) .

Q. How can spectroscopic and crystallographic methods be used to characterize this compound?

- Methodology :

- NMR : Assign peaks using ¹H/¹³C NMR in CDCl₃. The methylsulfanyl group shows a singlet at ~2.5 ppm (¹H), while bromine induces deshielding in adjacent protons .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 257.0 (C₁₁H₁₀BrS⁺) using ESI-MS.

- X-ray Crystallography : Grow single crystals via slow evaporation. Refine structure using SHELXL (hydrogen atom placement, displacement parameters) .

Advanced Research Questions

Q. What kinetic and mechanistic insights exist for reactions involving this compound in catalytic systems?

- Methodology :

- Study pseudo-first-order kinetics for catalytic dehalogenation or coupling reactions. Monitor reaction progress via GC-MS or in situ IR.

- Example: In hydrodehalogenation using Pd/C, track bromide release via ion chromatography. Competitive inhibition by sulfur-containing byproducts (e.g., H₂S) may reduce catalytic activity .

Q. How can computational models (DFT, MD) predict the compound’s reactivity and electronic properties?

- Methodology :

- Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density, HOMO-LUMO gaps, and Mulliken charges. Compare predicted bromine substitution effects with experimental NMR shifts.

- Use molecular dynamics (MD) to simulate solvation effects in polar aprotic solvents .

Q. What experimental designs minimize bias in toxicological studies of this compound?

- Methodology :

- Follow OECD guidelines for acute toxicity testing. Randomize dose groups and blind assessors to treatment conditions.

- Use inclusion criteria from Table B-1 (e.g., systemic effects on hepatic/renal systems in rodents) .

- Risk of Bias Mitigation : Ensure dose-response data includes negative controls and replicates (Table C-7) .

Q. How can crystallographic data resolve discrepancies between experimental and computational structural predictions?

- Methodology :

- Refine X-ray data with SHELXL to optimize bond lengths/angles. Compare with DFT-optimized geometries.

- Visualize electron density maps (e.g., ORTEP-3) to identify π-π stacking or halogen bonding interactions missed in simulations .

Q. What non-invasive methods quantify environmental emissions of this compound from lab settings?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.